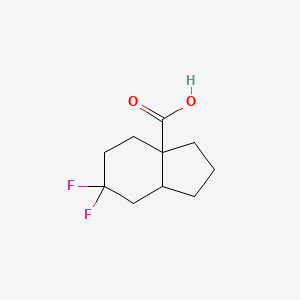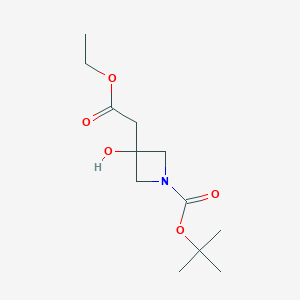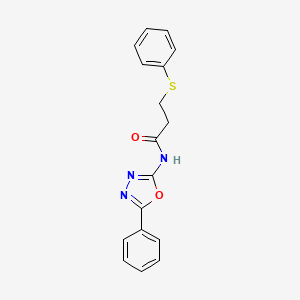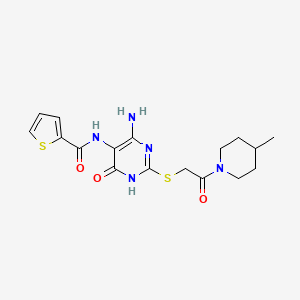![molecular formula C15H15NO4S B2625953 [(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 876536-16-2](/img/structure/B2625953.png)
[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, commonly known as MTCMTC, is a chemical compound that has gained significant attention in the field of scientific research. MTCMTC is a member of the thiophene family, which has a wide range of applications in the field of medicinal chemistry. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Synthesis and Evaluation in Anti-Cancer Studies
A significant application of [(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate derivatives is in anti-cancer research. Novel thiophene and benzothiophene derivatives, including compounds similar to this compound, have been synthesized and evaluated as anti-cancer agents. For example, ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate showed promising activity against tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) (Mohareb et al., 2016).
Radiolabeling and Biodistribution Studies
Another application is in radiolabeling for drug development. Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound structurally related to the query compound, has been developed as a potential neuroprotective drug. It was radiolabeled and studied using Positron Emission Tomography (PET) to analyze its accumulation in cortical brain areas, indicating its potential in neurological studies (Yu et al., 2003).
Application in Dye Synthesis
Compounds similar to this compound are also used in the synthesis of dyes. For instance, novel thiophene-based bis-heterocyclic monoazo dyes have been synthesized and characterized, demonstrating applications in materials science (Karcı & Karcı, 2012).
Antibacterial Activity
There is evidence of antibacterial activity in related compounds. For example, 5,6-Dimethoxynaphthalene-2-carboxylic acid, structurally similar to the query compound, was synthesized and found to have in vitro antibacterial activity against pathogenic bacteria, suggesting potential applications in the development of new antibacterial agents (Göksu & Uğuz, 2005).
Tumor Cell Selectivity and Anti-Proliferative Activity
Research has also focused on the tumor-selective and anti-proliferative properties of thiophene derivatives. 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, for instance, has shown pronounced anti-proliferative activity and selectivity for specific tumor cell types like leukemia/lymphoma, indicating potential in targeted cancer therapies (Thomas et al., 2017).
Mechanism of Action
Target of Action
The compound “[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate” is a complex organic molecule that contains a thiophene ring. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives can affect a wide range of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Based on the known effects of thiophene derivatives, it could potentially have a range of effects depending on its specific targets .
properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-13(21-10)15(18)20-9-14(17)16-11-5-3-4-6-12(11)19-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUWSGDRUSFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2625870.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)
![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)
![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)
![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)
![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2625882.png)


![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)

